molecular formula C5H7ClN2O2 B3034679 1-(2-Chloroacetyl)pyrazolidin-3-one CAS No. 205829-17-0

1-(2-Chloroacetyl)pyrazolidin-3-one

Cat. No.: B3034679
CAS No.: 205829-17-0
M. Wt: 162.57 g/mol
InChI Key: BLMIQDQPRHWOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(2-Chloroacetyl)pyrazolidin-3-one typically involves the reaction of pyrazolidin-3-one with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing and sourcing of raw materials to produce the compound on a larger scale .

Chemical Reactions Analysis

1-(2-Chloroacetyl)pyrazolidin-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloroacetyl)pyrazolidin-3-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Chloroacetyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, resulting in various biological effects .

Comparison with Similar Compounds

1-(2-Chloroacetyl)pyrazolidin-3-one can be compared with other similar compounds, such as:

    1-(2-Bromoacetyl)pyrazolidin-3-one: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

    1-(2-Iodoacetyl)pyrazolidin-3-one: Similar structure but with an iodoacetyl group.

    1-(2-Fluoroacetyl)pyrazolidin-3-one: Similar structure but with a fluoroacetyl group.

The uniqueness of this compound lies in its specific reactivity and applications, which may differ from those of its analogs due to the presence of the chloroacetyl group .

Properties

IUPAC Name

1-(2-chloroacetyl)pyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2/c6-3-5(10)8-2-1-4(9)7-8/h1-3H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMIQDQPRHWOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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